molecular formula C7H7BClFO2 B1587761 2-Chloro-6-fluoro-3-methylphenylboronic acid CAS No. 352535-85-4

2-Chloro-6-fluoro-3-methylphenylboronic acid

Cat. No. B1587761
M. Wt: 188.39 g/mol
InChI Key: FOZVMQJCNIKFOB-UHFFFAOYSA-N
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Description

2-Chloro-6-fluoro-3-methylphenylboronic acid is a chemical compound with the molecular formula C6H2ClF(CH3)B(OH)2 . It has a molecular weight of 188.39 . This compound contains varying amounts of anhydride .


Molecular Structure Analysis

The molecular structure of 2-Chloro-6-fluoro-3-methylphenylboronic acid is represented by the SMILES string Cc1ccc(F)c(B(O)O)c1Cl . The InChI key for this compound is FOZVMQJCNIKFOB-UHFFFAOYSA-N .


Chemical Reactions Analysis

While specific chemical reactions involving 2-Chloro-6-fluoro-3-methylphenylboronic acid are not detailed in the search results, boronic acids are commonly used in Suzuki-Miyaura cross-coupling reactions .


Physical And Chemical Properties Analysis

The melting point of 2-Chloro-6-fluoro-3-methylphenylboronic acid is 150-154 °C . Other physical and chemical properties such as density, boiling point, vapour pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, H bond acceptors, H bond donors, freely rotating bonds, ACD/LogP, ACD/LogD (pH 5.5), ACD/BCF (pH 5.5), ACD/KOC (pH 5.5), ACD/LogD (pH 7.4), ACD/BCF (pH 7.4), ACD/KOC (pH 7.4), polar surface area, polarizability, surface tension, and molar volume are not available in the search results .

Scientific Research Applications

Fluorescence Quenching and Sensing Applications

Fluorescence quenching studies involving boronic acid derivatives, such as 5-chloro-2-methoxyphenylboronic acid and 4-fluoro-2-methoxyphenyl boronic acid, have been conducted to understand their interaction mechanisms with aniline quenchers. These studies contribute to the broader understanding of boronic acid derivatives' roles in sensing and fluorescence applications, highlighting their potential in the development of fluorescent sensors for various biological and chemical analytes (Geethanjali, Nagaraja, & Melavanki, 2015).

Glucose Sensing

Research into glucose sensing has utilized boronic acid derivatives for their selective and sensitive detection capabilities. For example, aggregates of an amphiphilic monoboronic acid bearing a hydrophobic pyrene fluorophore were employed for the ratiometric fluorescent sensing of glucose, showing improved selectivity for glucose through "knock-out" binding of fructose by phenylboronic acid (Huang et al., 2013).

Organic Synthesis and Cross-Coupling Reactions

The Suzuki–Miyaura cross-coupling reactions, a cornerstone in organic synthesis, frequently utilize boronic acids, including phenylboronic acid derivatives, to form biaryl compounds. These reactions are essential for creating complex organic molecules with high precision and efficiency, contributing significantly to drug development and materials science (Nájera, Gil-Moltó, & Karlström, 2004).

Antifungal Activity

Boronic acids have been explored for their antifungal properties. For instance, 2-formylphenylboronic acid and its fluoro derivatives demonstrated activity against fungal strains, including Aspergillus, Fusarium, Penicillium, and Candida. This suggests the potential of boronic acid derivatives in developing new antifungal agents (Borys et al., 2019).

Catalysis

Primary alkylboronic acids, such as methylboronic acid and butylboronic acid, have been identified as highly active catalysts for the dehydrative amide condensation of α-hydroxycarboxylic acids. These findings enhance our understanding of boronic acid derivatives' role in catalysis, especially in facilitating reactions that form amide bonds, a common linkage in organic compounds and polymers (Yamashita, Sakakura, & Ishihara, 2013).

Safety And Hazards

2-Chloro-6-fluoro-3-methylphenylboronic acid may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition .

properties

IUPAC Name

(2-chloro-6-fluoro-3-methylphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BClFO2/c1-4-2-3-5(10)6(7(4)9)8(11)12/h2-3,11-12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOZVMQJCNIKFOB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CC(=C1Cl)C)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BClFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40407352
Record name 2-Chloro-6-fluoro-3-methylphenylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40407352
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-6-fluoro-3-methylphenylboronic acid

CAS RN

352535-85-4
Record name B-(2-Chloro-6-fluoro-3-methylphenyl)boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=352535-85-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-6-fluoro-3-methylphenylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40407352
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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